molecular formula C24H22N4O3 B4575765 (2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide

(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B4575765
M. Wt: 414.5 g/mol
InChI Key: OOHLQKMZOVSTQV-MOSHPQCFSA-N
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Description

(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrrole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the nitrophenyl group, and the final coupling with the cyano group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group could yield nitro derivatives, while reduction of the cyano group could produce amines.

Scientific Research Applications

(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and nitrophenyl group are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-7-5-6-8-22(15)26-24(29)20(14-25)13-19-12-17(3)27(18(19)4)23-10-9-21(28(30)31)11-16(23)2/h5-13H,1-4H3,(H,26,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHLQKMZOVSTQV-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C=C(C=C3)[N+](=O)[O-])C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C=C(C=C3)[N+](=O)[O-])C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide

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